N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide" is a compound of interest in the field of organic chemistry due to its complex molecular structure and potential for various applications. Although specific studies on this compound are limited, related research on morpholino and thiophene derivatives provides valuable insights into its properties and synthesis methods.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation, cyclization, and functional group modification. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized through a multi-step process involving condensation and cyclization (Lu et al., 2021). Similarly, the synthesis of enantiopure morpholines and related compounds often involves sequential ring opening, sulfonylation, and cyclization steps (Foschi et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography. The crystal structure and conformation of molecules like N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives have been determined, providing insights into the molecular geometry and electron delocalization in these systems (Ozer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine and thiophene groups often include transformations like cross-recyclization, cyclodehydrosulfurisation, and transamidation (Dyachenko & Dyachenko, 2008). These reactions are crucial for modifying the functional groups and enhancing the chemical properties of the compounds.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are typically studied through spectroscopy and thermal analysis. The crystal structures of compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine provide insights into their physical state and stability (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are investigated through various chemical reactions and spectroscopic studies. Research on the synthesis and characterization of morpholine derivatives and their complexes helps in understanding these aspects (Ozer et al., 2009).
Scientific Research Applications
Synthesis of Biodegradable Polymers
One significant application of derivatives similar to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through the ring-opening copolymerization of lactones with morpholine-2,5-dione derivatives, which have protected functional substituents. This process is crucial for developing biodegradable polymers with specific functionalities, making them valuable in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).
Inhibition of Carbonic Anhydrases
Another area of research involves the exploration of aromatic sulfonamide derivatives, including morpholine-based compounds, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown to exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential as therapeutic agents in treating diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Development of Heterocyclic Scaffolds
Morpholine derivatives are also pivotal in the synthesis of enantiopure morpholines and other heterocyclic scaffolds. This involves a series of reactions starting from the ring opening of oxiranes, followed by O-sulfonylation and cyclization processes. Such methodologies are instrumental in constructing complex molecular structures that are of interest in pharmaceutical research and development (Foschi et al., 2017).
Activation of Soluble Guanylyl Cyclase
Compounds related to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide have been studied for their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC), an important enzyme in cardiovascular physiology. This activation represents a novel mechanism for vasodilator drugs, which could be beneficial in treating cardiovascular diseases (Schindler et al., 2006).
properties
IUPAC Name |
N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c19-16(17-13-5-3-1-2-4-6-13)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h11-13H,1-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWAXHMGQCMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.